molecular formula C13H22ClNO2 B15248292 tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate

Cat. No.: B15248292
M. Wt: 259.77 g/mol
InChI Key: JFGATVSZBOIARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group and a chloropropenyl substituent on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Formation of Intermediate: The piperidine derivative is reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.

    Introduction of Chloropropenyl Group: The intermediate is then subjected to a reaction with 3-chloroprop-1-en-2-yl halide under basic conditions to introduce the chloropropenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloropropenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the functional groups and obtain new compounds with different properties.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted piperidine derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Biological Studies: It can be used in biological studies to investigate the effects of piperidine derivatives on various biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may find applications in the development of new agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological system and the nature of the compound’s interaction with its target.

Comparison with Similar Compounds

    tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Used in the synthesis of various biologically active compounds.

Uniqueness: tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate is unique due to the presence of the chloropropenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22ClNO2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h11H,1,5-9H2,2-4H3

InChI Key

JFGATVSZBOIARE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=C)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.